molecular formula C12H12N2O6 B11710575 butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

butyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11710575
M. Wt: 280.23 g/mol
InChI Key: OWQNRMFXLXPSRS-UHFFFAOYSA-N
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Description

BUTYL 6-NITRO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 6-NITRO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminophenol with butyl 6-nitro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 6-NITRO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group results in BUTYL 6-AMINO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

BUTYL 6-NITRO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of BUTYL 6-NITRO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 6-AMINO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE: A reduced form of the compound with an amino group instead of a nitro group.

    BUTYL 6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE: A derivative with a chloro substituent.

    BUTYL 6-METHOXY-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE: A derivative with a methoxy group.

Uniqueness

BUTYL 6-NITRO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological targets and enables various chemical transformations that are not possible with other substituents.

Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

butyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C12H12N2O6/c1-2-3-6-19-11(15)13-9-5-4-8(14(17)18)7-10(9)20-12(13)16/h4-5,7H,2-3,6H2,1H3

InChI Key

OWQNRMFXLXPSRS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

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